Trifluoro(morpholinomethyl)borate

CAS No.:

Cat. No.: VC16515460

Molecular Formula: C5H10BF3NO-

Molecular Weight: 167.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10BF3NO- |

|---|---|

| Molecular Weight | 167.95 g/mol |

| IUPAC Name | trifluoro(morpholin-4-ylmethyl)boranuide |

| Standard InChI | InChI=1S/C5H10BF3NO/c7-6(8,9)5-10-1-3-11-4-2-10/h1-5H2/q-1 |

| Standard InChI Key | FQKLIGKQQGNVHW-UHFFFAOYSA-N |

| Canonical SMILES | [B-](CN1CCOCC1)(F)(F)F |

Introduction

Structural and Molecular Characteristics

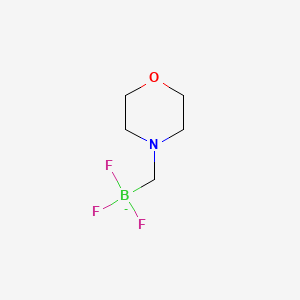

Trifluoro(morpholinomethyl)borate belongs to the class of organoboron trifluoroborates, distinguished by its anionic borate center coordinated to a morpholine-derived substituent. The molecular structure (Figure 1) features:

-

Boron center: Tetracoordinated, bonded to three fluorine atoms and a morpholinomethyl group.

-

Morpholinomethyl moiety: A six-membered heterocyclic ring containing one oxygen and one nitrogen atom, contributing to steric bulk and electronic modulation.

-

Trifluoromethyl group: Enhances electrophilicity and stability under ambient conditions .

The compound’s IUPAC name, trifluoro(morpholin-4-ylmethyl)boranuide, reflects its anionic nature. Key molecular properties include a molecular weight of 167.95 g/mol and a canonical SMILES representation of [B-](CN1CCOCC1)(F)(F)F. X-ray crystallography and NMR studies confirm its planar geometry, with the morpholine ring adopting a chair conformation that minimizes steric strain .

Synthetic Methodologies

General Synthesis Protocol

The synthesis of trifluoro(morpholinomethyl)borate typically proceeds via nucleophilic substitution using potassium (bromomethyl)trifluoroborate as the precursor. A representative procedure involves:

-

Reaction Setup: Combine potassium (bromomethyl)trifluoroborate (10 mmol) with morpholine (8 mL) in anhydrous tetrahydrofuran (THF).

-

Heating: Stir the mixture at 80°C for 30 minutes under argon.

-

Workup: Evaporate solvents under reduced pressure, dissolve the residue in acetone, and filter to remove potassium bromide (KBr) byproducts.

-

Precipitation: Add diethyl ether to the filtrate to precipitate the product as a white solid .

This method achieves yields exceeding 70%, with purity confirmed via H NMR (acetone-d: δ 3.97 ppm, s, 4H; δ 3.57 ppm, d, J = 4.9 Hz, 2H) .

Alternative Routes

Fluorination strategies using ClF or ClF in anhydrous hydrogen fluoride (HF) have been explored for related trifluoromethylborates, though these methods are less common due to handling challenges .

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

Trifluoro(morpholinomethyl)borate excels in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic acids. The mechanism involves:

-

Base Activation: A base (e.g., KCO) deprotonates the borate, generating a reactive boronate intermediate.

-

Transmetalation: The boronate transfers its organic group to a palladium catalyst (e.g., Pd(PPh)).

-

Reductive Elimination: The palladium complex couples the organic fragments, regenerating the catalyst .

Reaction efficiency depends on solvent polarity (e.g., DMF > THF), temperature (80–100°C), and catalyst loading (1–5 mol%).

Stability Under Ambient Conditions

Unlike many borates, trifluoro(morpholinomethyl)borate exhibits remarkable air and moisture stability, attributed to the electron-withdrawing trifluoromethyl group and the morpholine’s nitrogen lone pair, which stabilizes the boron center .

Industrial and Pharmaceutical Applications

Drug Discovery

While direct pharmaceutical applications remain underexplored, the compound’s role in synthesizing biaryl structures is pivotal for drug candidates. For example, it facilitates the construction of kinase inhibitors and antiviral agents .

Materials Science

The borate’s stability and tunable reactivity make it suitable for synthesizing conjugated polymers and liquid crystals, where precise control over molecular architecture is essential .

Future Directions

Research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume